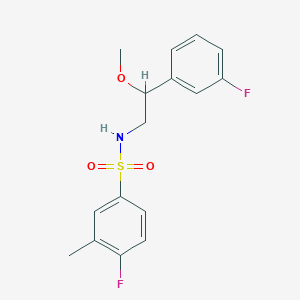

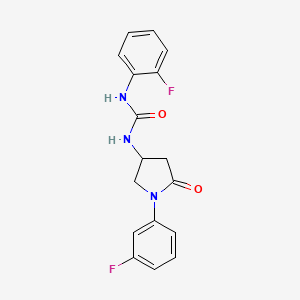

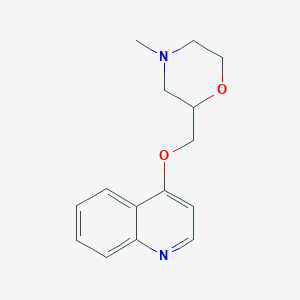

![molecular formula C18H16F3N3O2 B2412472 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477859-89-5](/img/structure/B2412472.png)

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promise in cancer research. Their ability to inhibit cell proliferation and induce apoptosis makes them potential candidates for anticancer drug development. Researchers have explored the impact of quinoxaline compounds on various cancer cell lines, including breast, lung, and colon cancer .

Anti-Microbial Activity

Quinoxalines exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Researchers have investigated their effectiveness against bacteria, fungi, and parasites. These compounds may serve as leads for novel antibiotics or antifungal agents .

Anti-Convulsant Activity

Some quinoxaline derivatives have demonstrated anti-convulsant effects in preclinical studies. These compounds could potentially be developed into drugs for managing epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

Quinoxalines have been evaluated for their anti-tuberculosis activity. Researchers have explored their potential as adjunct therapies to existing tuberculosis treatments or as standalone agents .

Anti-Malarial Activity

Certain quinoxaline derivatives have shown promise in combating malaria. Their ability to target the parasite responsible for this disease makes them valuable candidates for further investigation .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, poses a significant health challenge. Quinoxaline compounds have been studied for their anti-leishmanial properties, aiming to develop effective treatments .

Anti-HIV Activity

Researchers have explored quinoxalines as potential inhibitors of HIV replication. These compounds may contribute to the development of novel antiretroviral therapies .

Anti-Inflammatory Activity

Quinoxalines have exhibited anti-inflammatory effects in various experimental models. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory diseases .

特性

IUPAC Name |

6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAAFYBJLXSSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

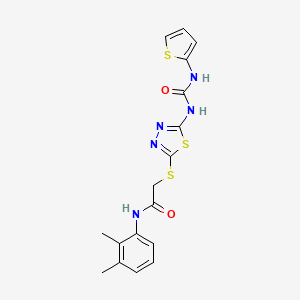

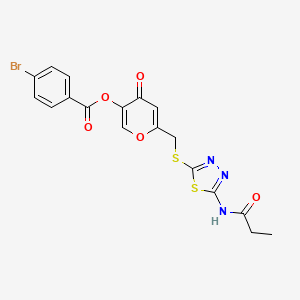

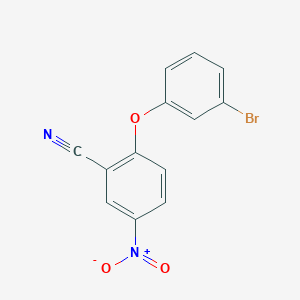

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

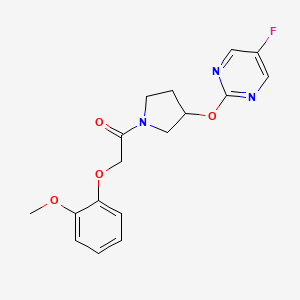

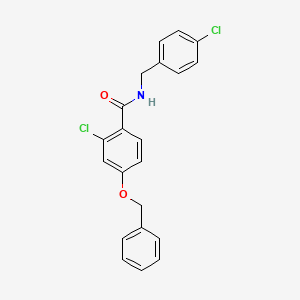

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)